molecular formula C43H74N14O11 B15131345 (2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide

(2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide

Cat. No.: B15131345
M. Wt: 963.1 g/mol
InChI Key: PYHYGIPVYYRJHU-XYWMZMHKSA-N
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Description

The compound (2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide is a complex organic molecule with multiple chiral centers. This compound is notable for its intricate structure, which includes several amino and hydroxy functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The general synthetic route includes:

    Formation of the heptazacyclotricosane ring: This step involves the cyclization of smaller peptide units under conditions that favor the formation of the desired ring size and configuration.

    Introduction of functional groups: Amino and hydroxy groups are introduced through selective reactions, such as amination and hydroxylation, using reagents like ammonia and hydrogen peroxide.

    Coupling reactions: The smaller units are coupled together using peptide coupling reagents such as carbodiimides, ensuring the correct sequence and stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers to handle the complex sequence of reactions efficiently. The use of solid-phase synthesis techniques can also be advantageous, allowing for the sequential addition of amino acids and other functional groups with high precision.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced back to hydroxy groups using reducing agents like sodium borohydride.

    Substitution: Amino groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of hydroxy groups.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential role in biological processes due to its peptide-like structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of peptide-based drugs.

    Industry: Utilized in the synthesis of complex organic molecules and as a building block for more elaborate chemical structures.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through interactions with biological molecules, such as enzymes and receptors. The multiple amino and hydroxy groups allow it to form hydrogen bonds and other interactions, influencing the activity of these biological targets. The specific pathways involved depend on the exact nature of the interactions and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide analogs: These compounds have similar structures but with slight variations in the functional groups or stereochemistry.

    Peptide-based compounds: These include other cyclic peptides with similar ring structures and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it particularly valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C43H74N14O11

Molecular Weight

963.1 g/mol

IUPAC Name

(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide

InChI

InChI=1S/C43H74N14O11/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64)/t23-,24?,26+,27+,28+,29+,30+,31+,32-,33+,34+/m1/s1

InChI Key

PYHYGIPVYYRJHU-XYWMZMHKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O)N)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN

Origin of Product

United States

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